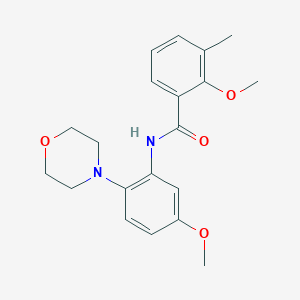![molecular formula C24H31N3O3 B243935 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243935.png)
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound with the molecular formula C23H29N3O3 It is known for its unique chemical structure, which includes a piperazine ring and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Dimethylpropanoyl Group: The piperazine ring is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to introduce the dimethylpropanoyl group.
Coupling with Phenyl Group: The resulting intermediate is coupled with a phenyl derivative, such as 4-bromoaniline, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to form the desired phenyl-piperazine intermediate.
Methoxybenzamide Formation: Finally, the phenyl-piperazine intermediate is reacted with 2-methoxy-3-methylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide can be compared with other similar compounds, such as:
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methoxy group.
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide: Contains a nicotinamide group instead of a methoxybenzamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C24H31N3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C24H31N3O3/c1-17-7-6-8-20(21(17)30-5)22(28)25-18-9-11-19(12-10-18)26-13-15-27(16-14-26)23(29)24(2,3)4/h6-12H,13-16H2,1-5H3,(H,25,28) |
InChI Key |
NDMNONSSHQJFDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)
![2-(2-chlorophenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243861.png)
![2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243864.png)
![2-(3,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243866.png)

![3,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243868.png)
![2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243869.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243870.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243872.png)
![2,4-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243874.png)

